3-(113C)ethynylaniline

Catalog No.
S12516331
CAS No.
286013-02-3
M.F
C8H7N
M. Wt
118.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(113C)ethynylaniline

CAS Number

286013-02-3

Product Name

3-(113C)ethynylaniline

IUPAC Name

3-(113C)ethynylaniline

Molecular Formula

C8H7N

Molecular Weight

118.14 g/mol

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i2+1

InChI Key

NNKQLUVBPJEUOR-VQEHIDDOSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)N

Isomeric SMILES

C#[13C]C1=CC(=CC=C1)N

3-(113C)ethynylaniline, also known as 3-ethynylaniline, is an organic compound with the molecular formula C8H7NC_8H_7N and a molecular weight of 117.15 g/mol. It features an ethynyl group (CCH-C\equiv CH) attached to the aniline structure, specifically at the meta position of the benzene ring. The compound is characterized by its unique structure, which contributes to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry .

Due to the presence of both the ethynyl group and the amine functional group. Notable reactions include:

  • Sonogashira Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling 3-ethynylaniline with various aryl halides under palladium catalysis, often yielding substituted alkynes .
  • Reduction Reactions: The ethynyl group can be reduced to yield various derivatives, which can be useful in synthesizing more complex molecules .
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions, allowing for further functionalization of the compound .

Research indicates that 3-ethynylaniline exhibits biological activity that may be relevant in medicinal chemistry. Specifically, it has been identified as a potential anticancer agent and kinase modulator, suggesting its role in inhibiting specific cancer cell lines and signaling pathways . Its structural properties may allow it to interact with biological targets effectively.

Several methods have been developed for synthesizing 3-ethynylaniline:

  • Sonogashira Coupling: Utilizing m-haloaniline and trimethylsilyl acetylene under palladium catalysis to produce 3-ethynylaniline through a series of coupling and elimination steps.
  • Reduction of Nitrophenylacetylene: Starting from m-nitroiodobenzene and employing reduction techniques to yield the target compound.
  • Multi-step Synthesis: Involving several reaction steps including condensation, bromination, and reduction processes to achieve 3-ethynylaniline from simpler starting materials .

These methods often face challenges such as low yields and complex reaction conditions, making them less suitable for large-scale industrial production.

3-Ethynylaniline finds applications in various domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Its potential as an anticancer agent makes it a candidate for drug development.
  • Material Science: The compound has been explored for use in polyimide resins, contributing to advanced material formulations .

Interaction studies involving 3-ethynylaniline focus on its biochemical interactions within cellular systems. Research has indicated that it may modulate kinase activities and influence cell signaling pathways associated with cancer proliferation. Further studies are required to elucidate its mechanism of action and potential therapeutic applications fully .

Several compounds share structural similarities with 3-ethynylaniline. These include:

  • Aniline (C6H5NH2): A basic amine without the ethynyl group; serves as a precursor in many reactions.
  • 4-Ethynylaniline (C8H7N): Similar structure but with the ethynyl group at the para position; exhibits different reactivity patterns.
  • Phenylacetylene (C8H6): Lacks the amine group but shares the ethynyl functionality; used in polymer chemistry.

Comparison Table

CompoundStructure TypeKey Functional GroupsUnique Properties
3-EthynylanilineAromatic amineEthynyl, AminoPotential anticancer activity
AnilineAromatic amineAminoBasicity and widespread use as a precursor
4-EthynylanilineAromatic amineEthynyl, AminoDifferent reactivity due to para substitution
PhenylacetyleneAlkyneEthynylUsed primarily in polymer synthesis

The uniqueness of 3-(113C)ethynylaniline lies in its specific positioning of functional groups, which influences its reactivity and biological activity compared to these similar compounds.

Role in Erlotinib Hydrochloride Intermediate Synthesis

3-(¹³C)ethynylaniline serves as a critical intermediate in the synthesis of erlotinib hydrochloride, a first-generation epidermal growth factor receptor tyrosine kinase inhibitor used in non-small cell lung cancer treatment [8] [9]. The synthesis pathway involves the final coupling reaction between 4-chloro-6,7-bis-(2-methoxy-ethoxy)-quinazoline and 3-ethynylaniline under acidic conditions to form the complete erlotinib structure [8].

Synthesis ParameterStandard ConditionsModified Conditions
Temperature40°C25-30°C
Reaction Time1.5 hours1.5 hours
Yield83%92%
CatalystHydrogen gas/Platinum oxideAmmonium formate/Palladium-charcoal

The modified synthesis protocol demonstrates significant improvements in both safety and efficiency [8] [9]. Traditional methods required the use of highly flammable hydrogen gas at high pressures with platinum oxide catalysts, presenting substantial safety risks during industrial production [8]. The improved methodology employs ammonium formate as an in situ hydrogen donor with palladium-charcoal catalysts, eliminating the need for pressurized hydrogen systems while achieving superior yields of 92% compared to conventional approaches [8].

Computational studies have elucidated the mechanism of erlotinib formation through intermediate-3 reactions with 3-ethynylaniline, involving multiple transition states with energies ranging from 87.8 to 130.8 kilocalories per mole [11]. The final erlotinib product demonstrates exceptional stability with an energy of -80.4 kilocalories per mole, confirming the thermodynamic favorability of the synthesis pathway [11]. The carbon-13 labeled version enables detailed mechanistic studies through nuclear magnetic resonance spectroscopy, providing insights into reaction intermediates and pathway optimization [30] [31].

Research has identified 3-ethynylaniline as a key structural component in the erlotinib synthesis pathway, where it functions as the terminal aniline nucleophile in the nucleophilic aromatic substitution reaction [11]. The ethynyl group provides essential electronic and steric properties that contribute to the high binding affinity of erlotinib for the epidermal growth factor receptor kinase domain [12] [13]. Studies have demonstrated that erlotinib exhibits selectivity for mutant epidermal growth factor receptor forms commonly found in non-small cell lung cancer, with the 3-ethynylaniline moiety playing a crucial role in this selectivity profile [12] [13].

Click Chemistry Applications in Proteolysis Targeting Chimera Conjugate Development

3-(¹³C)ethynylaniline demonstrates significant utility in proteolysis targeting chimera development through copper-catalyzed azide-alkyne cycloaddition reactions [14] [15]. The terminal alkyne functionality of the ethynyl group enables efficient conjugation with azide-containing molecular entities under mild reaction conditions, making it an ideal building block for heterobifunctional degrader synthesis [16] [19].

Click Chemistry ParameterCopper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Catalyst RequirementCopper(I) catalystNone
Reaction TemperatureRoom temperature to 50°CRoom temperature
Yield>95%80-90%
Reaction Time2-48 hours1-24 hours
BiocompatibilityModerateHigh

Proteolysis targeting chimeras represent a revolutionary approach to targeted protein degradation, consisting of heterobifunctional molecules that simultaneously bind a target protein and an E3 ubiquitin ligase [36] [37]. The resulting ternary complex facilitates ubiquitination and subsequent proteasomal degradation of the target protein [38] [39]. Click chemistry methodologies enable rapid and efficient assembly of these complex molecular architectures through modular synthetic approaches [14] [16].

The incorporation of 3-(¹³C)ethynylaniline into proteolysis targeting chimera synthesis allows for precise tracking of conjugate formation and cellular uptake through isotopic labeling techniques [30] [32]. Research has demonstrated that click chemistry approaches address key challenges in proteolysis targeting chimera development, including poor cellular permeability and tissue selectivity [14] [15]. The ethynyl functionality serves as an optimal exit vector for linker attachment, providing structural flexibility while maintaining target protein binding affinity [19] [40].

Studies have shown that proteolysis targeting chimeras synthesized using click chemistry methodologies demonstrate enhanced degradation efficiency compared to traditional coupling approaches [19] [40]. The triazole linkage formed through copper-catalyzed azide-alkyne cycloaddition provides metabolic stability and optimal linker geometry for ternary complex formation [16] [18]. Carbon-13 labeling enables detailed pharmacokinetic studies of proteolysis targeting chimera distribution and metabolism, facilitating optimization of linker length and composition [31] [35].

Proteolysis Targeting Chimera ComponentFunctionClick Chemistry Role
Target Protein LigandSpecific protein bindingTerminal alkyne incorporation
LinkerSpatial positioningTriazole formation via click reaction
E3 Ligase LigandUbiquitin ligase recruitmentAzide functionality for coupling

Radiolabeled Tracers for Epidermal Growth Factor Receptor-Targeted Positron Emission Tomography Imaging

3-(¹³C)ethynylaniline serves as a precursor for developing carbon-11 labeled positron emission tomography tracers targeting the epidermal growth factor receptor [22] [23]. While carbon-13 is not itself a positron emitter, the structural framework established by carbon-13 labeled compounds provides essential synthetic pathways for incorporating carbon-11 isotopes in identical molecular positions [26] [27].

Positron Emission Tomography Tracer ParameterCarbon-11 Labeled CompoundsFluorine-18 Labeled Compounds
Half-life20.4 minutes109.8 minutes
Spatial Resolution1.2 mm0.6 mm
Synthesis Time<30 minutes60-120 minutes
Clinical ApplicationsMultiple daily studiesSingle daily study
Radiation DoseLowerModerate

Carbon-11 labeling strategies for ethynylaniline derivatives enable the development of epidermal growth factor receptor-specific positron emission tomography tracers for non-invasive tumor imaging [27] [28]. These radiotracers provide crucial information about epidermal growth factor receptor expression levels and mutational status in non-small cell lung cancer patients [23] [28]. Research has demonstrated that carbon-11 labeled epidermal growth factor receptor tracers can distinguish between wild-type and mutant receptor forms, enabling personalized treatment selection [23] [28].

The development of positron emission tomography imaging agents based on 3-ethynylaniline structural frameworks addresses critical needs in precision oncology [44] [45]. Molecular imaging techniques utilizing epidermal growth factor receptor-targeted tracers enable non-invasive assessment of target engagement, providing essential pharmacodynamic information for drug development [44] [46]. Studies have shown that positron emission tomography imaging can predict treatment response to epidermal growth factor receptor tyrosine kinase inhibitors with high accuracy [23] [28].

Imaging ApplicationSensitivitySpecificityClinical Utility
Epidermal Growth Factor Receptor Mutation Detection84-91%85-95%Treatment Selection
Target Engagement Assessment89-96%88-100%Drug Development
Response Monitoring85-93%87-98%Therapy Optimization

Research has established that carbon-11 labeled tracers derived from ethynylaniline frameworks demonstrate rapid tissue penetration and favorable pharmacokinetic properties for clinical imaging applications [25] [27]. The short half-life of carbon-11 enables multiple studies within a single day while minimizing radiation exposure to patients [26] [44]. These imaging agents have shown particular promise in identifying patients with epidermal growth factor receptor-activating mutations who are most likely to benefit from targeted therapy [23] [28].

The mechanistic understanding of palladium-catalyzed cross-coupling reactions involving 3-(¹¹³C)ethynylaniline reveals complex catalytic pathways that demonstrate the unique reactivity characteristics of this carbon-13 labeled compound. The palladium-mediated processes represent fundamental transformations in organometallic chemistry, with particular significance for the synthesis of substituted aromatic compounds containing isotopically labeled carbon centers [1] [2].

The Sonogashira cross-coupling reaction stands as the most thoroughly investigated palladium-mediated transformation for terminal alkynes such as 3-(¹¹³C)ethynylaniline. The catalytic mechanism involves the formation of an aryl-palladium-halide intermediate through oxidative addition, followed by the coordination of the terminal alkyne and subsequent transmetalation with a copper acetylide species [3]. The activation energy for this process has been determined to be approximately 25.6 kilocalories per mole, with turnover numbers reaching 15,000 under optimized conditions [1] [3].

Reaction TypeCatalyst SystemActivation Energy (kcal/mol)Turnover Number (TON)Reaction Temperature (°C)Yield (%)
Sonogashira CouplingPd(PPh₃)₄/CuI/Base25.6 [1] [3]15,000 [1]80 [3]85 [1]
Suzuki-Miyaura CouplingPd(OAc)₂/PPh₃/Base31.1 [1]720,000 [2]100 [2]94 [2]
Heck ReactionPd(OAc)₂/Base28.3 [4]8,500 [4]120 [4]78 [4]
Alkyne-Arylboronic Acid CouplingPd(OAc)₂/Ag₂O22.4 [2]720,000 [2]100 [2]89 [2]
Enyne CouplingPd(OAc)₂/Ligand35.2 [5]3,200 [5]80 [5]76 [5]

The palladium-catalyzed cross-coupling of electron-poor terminal alkynes with arylboronic acids represents another significant pathway for 3-(¹¹³C)ethynylaniline transformations. Under ligand-free and aerobic conditions, this reaction achieves remarkable turnover numbers of up to 720,000, demonstrating exceptional catalytic efficiency [2]. The mechanism proceeds through palladium acetate activation, silver oxide mediated oxidation, and subsequent reductive elimination to afford the coupled products in moderate to good yields.

The reaction dynamics are particularly influenced by the electronic properties of the aniline substituent, which can participate in π-electron conjugation with the aromatic ring system. The amino group in 3-(¹¹³C)ethynylaniline serves as an electron-donating substituent, effectively modulating the electron density at the terminal alkyne carbon and influencing the rate of palladium insertion [6].

Computational studies using density functional theory calculations have revealed that the palladium-mediated cross-coupling reactions proceed through well-defined transition states with characteristic geometries and electronic structures [4]. The rate-determining step typically involves the reductive elimination process, where the new carbon-carbon bond is formed through a concerted mechanism involving both the palladium center and the coordinated ligands.

The enyne coupling reactions catalyzed by palladium acetate demonstrate a different mechanistic pathway, involving acetoxypalladation of the alkyne followed by alkene insertion and protonolysis of the carbon-palladium bond [5]. The presence of bidentate nitrogen-containing ligands proves crucial for facilitating the protonolysis step and completing the catalytic cycle. This reaction pathway provides access to gamma-delta-unsaturated carbonyl compounds and represents a valuable synthetic methodology for constructing complex molecular architectures.

Recent investigations into palladium-catalyzed oxidative allene-allene cross-coupling reactions have revealed highly selective processes that enable the formation of functionalized dendralenes [7]. While not directly applicable to 3-(¹¹³C)ethynylaniline, these studies provide important mechanistic insights into the broader category of palladium-mediated carbon-carbon bond forming reactions involving unsaturated substrates.

Base-Promoted Elimination Pathways in Acetylene Formation

The base-promoted elimination reactions constitute a fundamental class of organic transformations that enable the formation of acetylene derivatives from halogenated precursors. These mechanistic pathways are particularly relevant for understanding how 3-(¹¹³C)ethynylaniline can be synthesized from appropriate dihalide precursors and how it participates in subsequent elimination processes [8] [9].

The dehydrohalogenation of vicinal dihalides represents the most common approach for alkyne synthesis through base-promoted elimination. The mechanism proceeds through two consecutive elimination reactions, each following the bimolecular elimination pathway. The first elimination step converts the vicinal dihalide to a vinyl halide intermediate, while the second elimination forms the desired alkyne product [10] [11].

Base SystemSubstrate TypeElimination StepsActivation Energy (kcal/mol)Product Selectivity (%)Reaction Time (hours)
NaNH₂/NH₃Vicinal Dihalide2 [10] [11]32.7 [8]95 [10]6 [10]
KOtBu/tBuOHGeminal Dihalide2 [11]28.4 [9]88 [11]4 [11]
LDA/THFVinyl Halide1 [9]35.1 [9]92 [9]8 [9]
DBU/TolueneTerminal Alkyne1 [12]25.0 [12]97 [12]2 [12]
Cs₂CO₃/DMFAryl Halide1 [8]41.2 [8]83 [8]12 [8]

Sodium amide in liquid ammonia has emerged as the most effective base system for the double dehydrohalogenation of dihalides to form terminal alkynes such as 3-(¹¹³C)ethynylaniline [10] [12]. The high basicity of the amide anion, combined with the polar aprotic nature of liquid ammonia, provides optimal conditions for the elimination process. The mechanism involves the abstraction of a proton from the carbon adjacent to the halogen, followed by the synchronous departure of the halide leaving group.

The formation of terminal alkynes through base-promoted elimination presents a unique mechanistic consideration due to the acidity of the terminal alkyne proton. With a pKa value of approximately 25, terminal alkynes are significantly more acidic than alkanes or alkenes, making them susceptible to deprotonation by strong bases [13] [12]. In the case of 3-(¹¹³C)ethynylaniline synthesis, an additional equivalent of base is required to deprotonate the terminal alkyne, forming the corresponding acetylide anion.

The stereochemical aspects of elimination reactions play a crucial role in determining the regioselectivity and product distribution. The requirement for antiperiplanar geometry between the departing proton and halide constrains the possible conformations of the substrate, influencing both the reaction rate and the stereochemical outcome [14]. For geminal dihalides, this constraint is less restrictive, often leading to higher reaction rates compared to vicinal dihalides.

Base-catalyzed reactions of acetylene and its derivatives demonstrate the fundamental principles governing alkyne reactivity under basic conditions [8]. The relatively high acidity of terminal alkynes enables their conversion to nucleophilic acetylide anions, which can subsequently participate in various carbon-carbon bond forming reactions. This dual reactivity—as both electrophile and nucleophile—makes alkynes versatile synthetic intermediates.

The kinetic and thermodynamic factors governing base-promoted elimination reactions have been extensively studied through computational methods. Density functional theory calculations reveal that the transition states for elimination reactions are characterized by partial bond breaking and forming, with the degree of synchronicity depending on the nature of the base and substrate [15]. The activation energies for these processes typically range from 25 to 45 kilocalories per mole, depending on the specific reaction conditions and substrate structure.

The role of solvent in base-promoted elimination reactions cannot be overlooked, as polar aprotic solvents generally favor the elimination pathway by stabilizing the developing negative charge on the base and the departing halide [11] [16]. The choice of solvent also influences the selectivity between elimination and substitution pathways, with polar aprotic solvents favoring elimination over substitution.

Computational Modeling of Transition States in Cyclization Reactions

The computational investigation of transition states in cyclization reactions involving 3-(¹¹³C)ethynylaniline has provided unprecedented insights into the mechanistic pathways and energetic profiles of these complex transformations. Modern density functional theory methods have enabled detailed characterization of transition state geometries, activation energies, and reaction coordinates for various cyclization processes [17] [18].

The computational modeling of transition states requires careful consideration of both electronic structure methods and basis set selection to achieve reliable predictions of reaction barriers and transition state geometries [19] [20]. For cyclization reactions involving 3-(¹¹³C)ethynylaniline, calculations typically employ hybrid density functionals such as B3LYP, M06-2X, or ωB97X-D combined with polarized basis sets to account for the electronic effects of the amino group and the isotopic labeling [21] [22].

Calculation MethodSystem StudiedTransition State Energy (kcal/mol)Imaginary Frequency (cm⁻¹)Reaction Barrier (kcal/mol)Computational Time (hours)
B3LYP/6-31+G(d)Ethynylaniline Cyclization87.8 [23]-542 [17]27.3 [24]24 [17]
M06-2X/6-311++G(d,p)Alkyne-Amine Coupling102.2 [23]-738 [18]35.8 [22]48 [22]
ωB97X-D/def2-TZVPPalladium Catalyst Formation130.8 [23]-891 [25]42.1 [25]72 [25]
PBE0/def2-SVPBase Elimination Mechanism45.4 [25]-623 [14]18.9 [14]16 [14]
SCAN/6-31G(d)Transition State Optimization35.5 [26]-455 [26]21.4 [26]8 [19]

The transition state calculations for ethynylaniline cyclization reactions reveal characteristic activation energies ranging from 35 to 130 kilocalories per mole, depending on the specific cyclization pathway and catalyst system employed [23]. The computed imaginary frequencies, typically ranging from -400 to -900 reciprocal centimeters, confirm the first-order saddle point nature of these transition states and provide insights into the reaction coordinate.

Nickel-catalyzed defluorinative asymmetric cyclization reactions of trifluoromethyl-substituted enynes have been investigated using density functional theory calculations, revealing stepwise addition cyclization mechanisms [18]. The regioselectivity is primarily governed by the alkyne insertion step, where electrostatic interactions strongly favor 1,2-insertion of the carbon-carbon triple bond over 2,1-insertion. The enantioselectivity is largely determined during the olefin insertion step, with preferred products forming due to stronger non-covalent interactions between the ligand and substrate.

The computational investigation of ruthenium-catalyzed cycloisomerization of 2-ethynylaniline has provided valuable mechanistic insights into the role of pyridine in assisting metal-vinylidene formation [27]. These studies demonstrate how auxiliary ligands can significantly influence the activation barriers and transition state structures in cyclization reactions involving ethynylaniline derivatives.

Density functional theory calculations on copper-catalyzed tandem arylation-cyclization reactions of alkynes reveal that the reaction generally features an aryl transfer-ring closing sequence [21]. The calculations indicate that this sequence shows limited sensitivity to substituent variation, and the origin of stereoselectivity is attributed to the interaction of the copper ion with the oxazoline oxygen driving the ring-closure step selectively.

The application of transition state theory to cyclization reactions provides a framework for understanding the relationship between activation barriers and reaction rates [28]. The equilibrium formulation of chemical reaction rates enables prediction of forward and reverse rate constants based on activation free energies and temperature dependence.

Recent developments in optimal transport approaches for generating transition state structures have revolutionized the computational prediction of reaction mechanisms [20]. The React-OT method generates highly accurate transition state structures with median structural root mean square deviations of 0.053 angstroms and median barrier height errors of 1.06 kilocalories per mole, requiring only 0.4 seconds per reaction.

The computational modeling of palladium-catalyzed reactions has benefited from high-throughput computational tools that enable the construction of linear free energy scaling relationships [29]. These relationships, often represented as volcano plots, provide insights into catalyst performance and enable predictions of optimal catalyst-reactant interactions based on Sabatier's principle.

Dynamic simulations of cyclization reactions have revealed that interpretation of density functional theory potential energy landscapes can be insufficient to understand catalytic intermediates and mechanisms [25]. Quasiclassical direct dynamics simulations demonstrate that atomic momenta considerations are essential for determining whether an intermediate is genuinely part of a catalytic cycle, particularly for shallow energy wells on the potential energy surface.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

118.061204063 g/mol

Monoisotopic Mass

118.061204063 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

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